molecular formula C8H8BrClOS B1372868 4-Bromo-5-propylthiophene-2-carbonyl chloride CAS No. 1160249-08-0

4-Bromo-5-propylthiophene-2-carbonyl chloride

Cat. No.: B1372868
CAS No.: 1160249-08-0
M. Wt: 267.57 g/mol
InChI Key: QEMUVXWVKNPQJG-UHFFFAOYSA-N
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Description

4-Bromo-5-propylthiophene-2-carbonyl chloride is an organic compound with the molecular formula C8H8BrClOS and a molecular weight of 267.57 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a propyl group, and a carbonyl chloride functional group attached to the thiophene ring. It is primarily used in research settings, particularly in the field of proteomics .

Scientific Research Applications

4-Bromo-5-propylthiophene-2-carbonyl chloride is utilized in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-propylthiophene-2-carbonyl chloride typically involves the bromination of 5-propylthiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production. Industrial processes may also incorporate continuous flow reactors to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-propylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of new thiophene derivatives with different functional groups.

    Reduction Reactions: Formation of alcohols or aldehydes.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 4-Bromo-5-propylthiophene-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles due to the presence of the bromine atom and the carbonyl chloride group. These functional groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The thiophene ring also contributes to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-propylthiophene-2-carbonyl chloride is unique due to the combination of the bromine atom, propyl group, and carbonyl chloride functional group on the thiophene ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-bromo-5-propylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClOS/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMUVXWVKNPQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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